Perisulfakinin

描述

Perisulfakinin is a peptide with sequence similarity to gastrin and cholecystokinin, originally isolated from the corpora cardiaca of the American cockroach. It induces hindgut contractions in the same species at very low concentrations, highlighting its biological activity and significance in insect physiology (Veenstra, 1989).

Synthesis Analysis

While direct synthesis information for Perisulfakinin is limited, research on similar peptides and compounds provides insight into potential synthetic pathways. For example, the stereocontrolled total synthesis of complex molecules like peridinin demonstrates the advanced synthetic strategies that might be applicable for peptides with intricate structures, including Perisulfakinin (Furuichi et al., 2004).

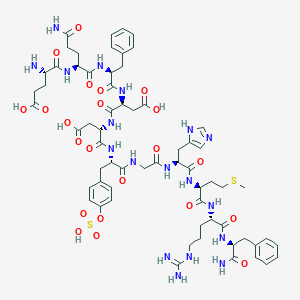

Molecular Structure Analysis

The structure of Perisulfakinin, with a sulfated tyrosine residue, suggests a significant role in its biological activity. The conservation of peptide structures within the leucosulfakinin family indicates evolutionary relevance and functional specificity (Nachman et al., 1986).

Chemical Reactions and Properties

Research on related sulfur-containing compounds, like peroxodisulfate activation processes, offers insight into the chemical reactivity of sulfated peptides and their potential interactions in biological systems (Zhang et al., 2014).

Physical Properties Analysis

The physical properties of sulfated peptides, including solubility, stability, and interaction with biological membranes, are crucial for their biological function. Studies on similar compounds help understand these aspects, although specific studies on Perisulfakinin are not readily available.

Chemical Properties Analysis

The sulfation of tyrosine in Perisulfakinin is a critical feature, affecting its chemical properties, such as reactivity and binding affinity. Sulfation significantly impacts the peptide's biological activity, as evidenced by the difference in activity between sulfated and non-sulfated peptides (Veenstra, 1989).

科学研究应用

饱腹信号

PSK通过抑制中枢神经元的电活动,促进整体活动,作为饱腹信号。这一发现对于理解生物体中的饱腹机制是重要的 (Wicher et al., 2007)。

昆虫消化酶释放

在鳞翅目昆虫中,PSK刺激中肠组织释放消化酶、淀粉酶和蛋白酶,表明其在消化过程中的作用 (Harshini et al., 2002)。

美洲蟑螂后肠收缩

PSK在美洲蟑螂中以极低浓度诱导后肠收缩,暗示其在肠道运动中的作用 (Veenstra, 1989)。

昆虫脑肽

在吐泻蝇Calliphora vomitoria的大脑中发现的PSK I与果蝇Drosophila melanogaster中的drosulfakinin I相同,突显其存在于各种昆虫物种中 (Duve et al., 1995)。

抑制蝇类吸血

PSK在蝇类中抑制吸血45-60%,尽管其作用方式尚不清楚,但表明其在控制进食行为中可能发挥作用 (Downer et al., 2007)。

鳞翅目幼虫无明显影响

有趣的是,PSK对鳞翅目幼虫的发育、食物摄入或死亡没有明显影响 (Matthews et al., 2008)。

对作物收缩无影响

在涉及雌性Phormia regina的离体研究中,PSK对作物收缩没有可测量的影响 (Haselton et al., 2006)。

在蚊子中肠的存在

PSK存在于伊蚊雌虫的中肠中,并与各种调节肽免疫反应 (Veenstra et al., 1995)。

蟋蟀幼虫中的重力不敏感

来自蟋蟀幼虫感觉运动区的PSK-ir-神经元对重力剥夺不敏感,暗示在太空生物学中可能有应用 (Kirschnik et al., 2002)。

属性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVHBPUISQUUSQ-BHEJXMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86N18O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154667 | |

| Record name | Perisulfakinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perisulfakinin | |

CAS RN |

125131-58-0 | |

| Record name | Perisulfakinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perisulfakinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

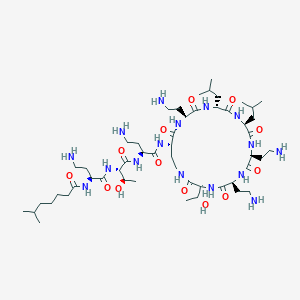

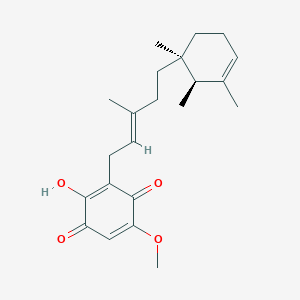

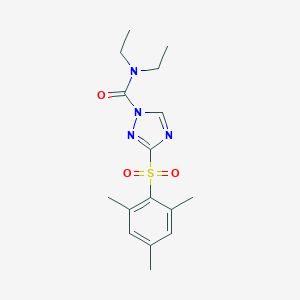

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)

![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)